molecular formula C23H26N2O5 B613747 Ac-Lys(Fmoc)-OH CAS No. 148101-51-3

Ac-Lys(Fmoc)-OH

Cat. No.: B613747
CAS No.: 148101-51-3
M. Wt: 410.47
InChI Key: HPXGLFPXINBZFY-NRFANRHFSA-N
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Description

Ac-Lys(Fmoc)-OH, also known as this compound, is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.47. The purity is usually 95%.
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Scientific Research Applications

  • Supramolecular Gels in Biomedicine : Fmoc-Lys(Fmoc)-OH is used in the formation of supramolecular hydrogels. These hydrogels, based on fluorenylmethoxycarbonyl-functionalized amino acids, are widely used in the biomedical field due to their biocompatible and biodegradable properties. They have potential applications in antimicrobial activity, particularly when combined with colloidal and ionic silver mixtures (Croitoriu et al., 2021).

  • Peptide Ligation Techniques : It is used in peptide ligation processes. For example, azido-protected Fmoc–Lys–OH is synthesized and introduced to a peptide by Fmoc-based solid-phase peptide synthesis. This method is crucial for efficient peptide condensation without significant side reactions (Katayama et al., 2008).

  • Synthesis of Insulin Analogs : Fmoc-Lys(Pac)-OH is used in the preparation of novel semisynthetic insulin analogs. This process involves the solid-phase synthesis of octapeptides and their condensation with desoctapeptide(B23-B30)-insulin (Žáková et al., 2007).

  • Cancer Therapy Prodrugs : In cancer therapy, Fmoc-Lys(Ac)-Puromycin, a prodrug, is activated by histone deacetylases and cathepsin L to selectively target cancer cells. This approach shows promise in selective cancer therapy due to its improved efficacy and cancer cell selectivity (Ueki et al., 2016).

  • Solid-Phase Synthesis of Peptides : Fmoc-Lys(Mmt)-OH is utilized for the solid-phase synthesis of peptides, especially in the preparation of branched and cyclic peptides or the modification of peptides with various functional groups. This is due to its extreme acid-labile nature, making it a useful building block (Tong & Hong, 2001).

  • Synthesis of Fluorescent Peptides : It is involved in the preparation of fluorescent peptides. For example, N(alpha)-Fmoc-L-Lys(Mca)-OH is synthesized and used for the efficient microwave-enhanced solid-phase fluorescent labeling of peptides (Katritzky et al., 2008).

Mechanism of Action

Target of Action

Ac-Lys(Fmoc)-OH is a derivative of the amino acid lysine, which is acetylated at the N-terminus and protected by the fluorenylmethyloxycarbonyl (Fmoc) group . The primary targets of this compound are proteins containing N-epsilon-acetylated lysine residues . Acetylation of lysine residues is a key post-translational modification that regulates protein function .

Mode of Action

The Fmoc group in this compound plays a crucial role in its interaction with its targets. The Fmoc group contributes to the self-assembly of the compound, allowing it to form hydrogels . This self-assembly is driven by a balance of aggregation forces within the peptide sequences, including van der Waals forces, hydrogen bonding, and π–π stacking .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the formation of peptide-based hydrogels (PHGs). PHGs are biocompatible materials suitable for various applications, such as drug delivery and diagnostic tools for imaging . The formation of these hydrogels involves a gelification process that is only possible with the correct balance among aggregation forces within the peptide sequences .

Pharmacokinetics

The ability of this compound to form hydrogels suggests that it could potentially be used in drug delivery systems, where its pharmacokinetic properties would be crucial for determining its bioavailability .

Result of Action

The primary result of the action of this compound is the formation of hydrogels. These hydrogels can support cell adhesion, survival, and duplication . For instance, the Fmoc-K3 hydrogel, which is more rigid (G’ = 2526 Pa), acts as a potential material for tissue engineering .

Action Environment

The action of this compound is influenced by various environmental factors. For example, the pH and the presence of buffer ions play a role in the self-assembly of this compound to gel formation . Additionally, physical and thermal stimuli can be used to solubilize this compound above the critical concentration to induce gel formation .

Properties

IUPAC Name

(2S)-2-acetamido-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-15(26)25-21(22(27)28)12-6-7-13-24-23(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,29)(H,25,26)(H,27,28)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXGLFPXINBZFY-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.